N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

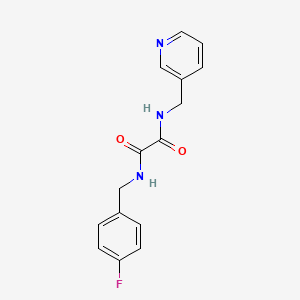

N1-(4-Fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) backbone substituted with a 4-fluorobenzyl group at the N1 position and a pyridin-3-ylmethyl group at the N2 position. The fluorine atom in the benzyl group may enhance metabolic stability and lipophilicity, while the pyridinyl moiety could facilitate hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O2/c16-13-5-3-11(4-6-13)9-18-14(20)15(21)19-10-12-2-1-7-17-8-12/h1-8H,9-10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKQKFJIUJQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with pyridin-3-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate - 4-fluorobenzylamine is reacted with oxalyl chloride to form 4-fluorobenzyl oxalyl chloride.

Step 2: Formation of the final product - The intermediate is then reacted with pyridin-3-ylmethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Structural Variations :

Physicochemical Properties

Melting Points and Stability :

- Compound 1c (): Melting point 260–262°C, with trifluoromethyl and chloro substituents enhancing crystalline stability .

- The target compound’s 4-fluorobenzyl group may increase thermal stability compared to methoxy or hydroxybenzyl analogs due to fluorine’s electron-withdrawing effects.

Metabolic Stability and Toxicology

Metabolic Pathways :

- S336 (No. 1768): Rapid hepatic metabolism without amide hydrolysis, suggesting oxidative degradation of side chains .

Toxicological Data :

- S336: NOEL = 100 mg/kg/day .

- N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: NOEL = 8 mg/kg/day . Fluorine’s presence in the target compound may reduce toxicity compared to chlorophenyl analogs (e.g., Compound 13) due to decreased electrophilicity .

Key Contrasts and Implications

- Fluorine vs. Methoxy : The 4-fluorobenzyl group in the target compound likely improves metabolic stability over S336’s 2,4-dimethoxybenzyl but may reduce aqueous solubility.

- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-ylmethyl group (target) may alter binding orientation compared to S336’s pyridin-2-yl-ethyl, affecting receptor specificity .

- Chlorophenyl vs. Fluorobenzyl : Antiviral activity in chlorophenyl derivatives (Compound 13) suggests halogen position impacts target engagement .

Biological Activity

N1-(4-fluorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound recognized for its unique oxalamide structure, which combines a fluorobenzyl group and a pyridinylmethyl moiety. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the context of cancer therapy and protein kinase inhibition.

- Molecular Formula : C17H18FN3O2

- Molecular Weight : Approximately 313.34 g/mol

- Structure : The compound features a central oxalamide unit that connects the two functional groups, influencing its chemical reactivity and biological properties.

This compound exhibits significant biological activity through its role as an inhibitor of specific protein kinases. Protein kinases are pivotal in regulating various cellular processes, including proliferation, apoptosis, and signal transduction pathways. The inhibition of these kinases can lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatments.

Key Mechanisms:

- Kinase Inhibition : The compound selectively binds to and inhibits certain kinases involved in cancer cell signaling.

- Cell Cycle Regulation : By modulating kinase activity, it can interfere with the cell cycle, promoting apoptosis in cancerous cells.

In Vitro Studies

Research indicates that this compound demonstrates potent anti-cancer activity against various cancer cell lines. Below is a summary of findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 4.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Case Studies

-

Case Study on Lung Cancer :

- A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

-

Case Study on Breast Cancer :

- Research involving MCF-7 cells highlighted the compound's ability to induce apoptosis at concentrations as low as 4.8 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic activity.

Comparative Analysis

The biological activity of this compound can be compared with other oxalamides:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(pyridin-3-ylmethyl)oxalamide | 7.0 | Moderate kinase inhibition |

| N1,N2-Di(4-fluorobenzyl)oxalamide | 3.5 | Stronger anti-cancer effects |

| N1-(benzyl)-N2-(pyridin-3-ylmethyl)oxalamide | 10.0 | Lower efficacy compared to fluorinated variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.